4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine
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Overview
Description
4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a piperazine ring, a triazole ring, and a pyrimidine ring, making it a versatile molecule for various applications.
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in cell division, intracellular transport, and maintaining cell shape .
Mode of Action
The compound interacts with tubulin by binding to the colchicine binding site . This interaction inhibits tubulin polymerization, a process essential for the formation of the mitotic spindle during cell division . As a result, the compound disrupts cell division, leading to cell cycle arrest .
Biochemical Pathways
The compound’s action affects the cell cycle pathway . By inhibiting tubulin polymerization, it prevents the formation of the mitotic spindle, a structure required for chromosome segregation during mitosis . This leads to cell cycle arrest at the sub-G1 and G2/M phase .
Pharmacokinetics
In silico studies suggest that sulfonyl piperazine-integrated triazole conjugates, such as this compound, possessdrug-like properties
Result of Action
The compound’s action results in apoptosis , or programmed cell death . This is evidenced by various biological studies, including acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining assays . The compound also inhibits colony formation in BT-474 cells in a concentration-dependent manner .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methylbenzyl chloride with piperazine to form 4-(3-methylbenzyl)piperazine. This intermediate is then reacted with sulfonyl chloride to introduce the sulfonyl group, yielding 4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)pyrimidine. Finally, the triazole ring is introduced through a cyclization reaction with appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine
- 4-(4-((2-methylbenzyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine
Uniqueness
The presence of the 3-methylbenzyl group in 4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine distinguishes it from similar compounds. This structural variation can influence its chemical reactivity, biological activity, and overall properties, making it a unique compound for specific applications .
Properties
IUPAC Name |
4-[4-[(3-methylphenyl)methylsulfonyl]piperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2S/c1-15-3-2-4-16(9-15)11-28(26,27)24-7-5-23(6-8-24)17-10-18(21-13-20-17)25-14-19-12-22-25/h2-4,9-10,12-14H,5-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKQYHGMHDIIEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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